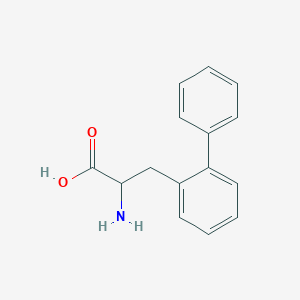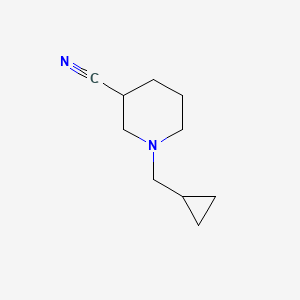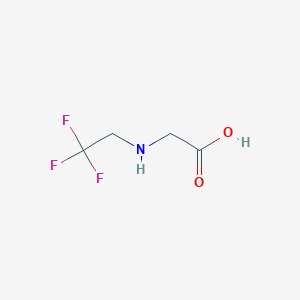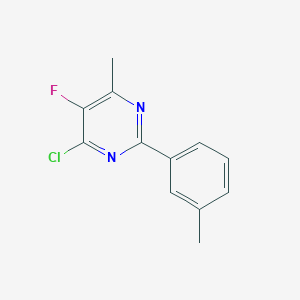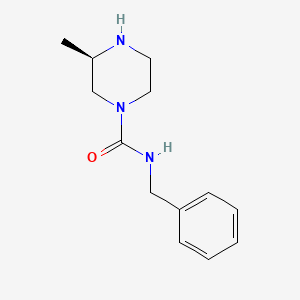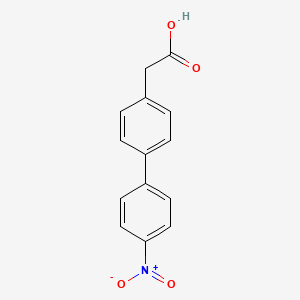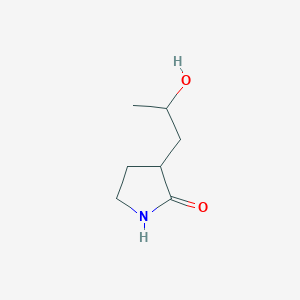
3-(2-Hydroxypropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxypropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-pyrrolidinone with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloropropanol attacks the nitrogen atom of 2-pyrrolidinone, resulting in the formation of this compound.
Another method involves the ring-opening of epoxides with 2-pyrrolidinone. For example, the reaction of 2-pyrrolidinone with propylene oxide in the presence of a catalyst such as potassium hydroxide can yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-Oxopropyl)pyrrolidin-2-one.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 3-(2-Oxopropyl)pyrrolidin-2-one
Reduction: 3-(2-Hydroxypropyl)pyrrolidin-2-ol
Substitution: 3-(2-Halopropyl)pyrrolidin-2-one
Scientific Research Applications
3-(2-Hydroxypropyl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of polymers and other advanced materials with specific properties.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain proteases, which are enzymes that break down proteins, thereby preventing the progression of diseases such as cancer. The hydroxypropyl group can enhance the compound’s binding affinity to its molecular targets, increasing its potency and selectivity.
Comparison with Similar Compounds
3-(2-Hydroxypropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
2-Pyrrolidinone: The simplest pyrrolidinone, which lacks the hydroxypropyl group.
3-(2-Oxopropyl)pyrrolidin-2-one: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
3-(2-Halopropyl)pyrrolidin-2-one: A halogenated derivative with a halogen atom replacing the hydroxyl group.
The presence of the hydroxypropyl group in this compound imparts unique properties, such as increased solubility in water and enhanced reactivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(2-hydroxypropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5(9)4-6-2-3-8-7(6)10/h5-6,9H,2-4H2,1H3,(H,8,10) |
InChI Key |
OOXNKPYHZUFFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCNC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


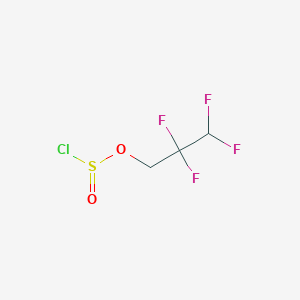
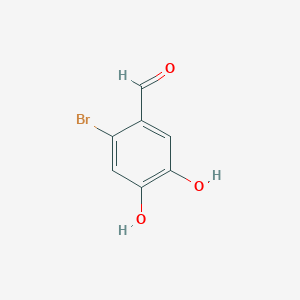


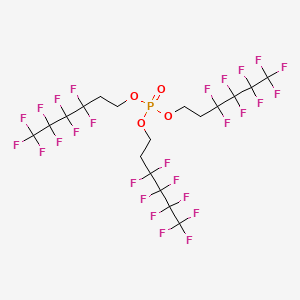
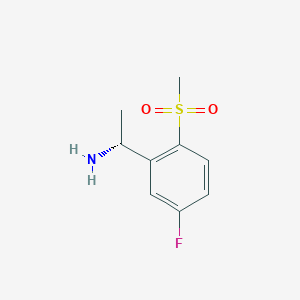
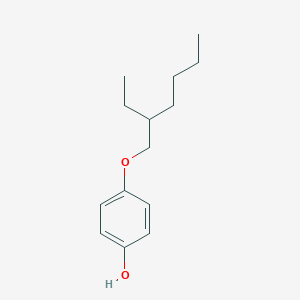
![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)
